1-Octene

Catalog No.
S600734
CAS No.
111-66-0
M.F
C8H16
CH3(CH2)5CH=CH2
C8H16
M. Wt
112.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Octene

CAS Number

111-66-0

Product Name

1-Octene

IUPAC Name

oct-1-ene

Molecular Formula

C8H16
CH3(CH2)5CH=CH2
C8H16

Molecular Weight

112.21 g/mol

InChI

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h3H,1,4-8H2,2H3

InChI Key

KWKAKUADMBZCLK-UHFFFAOYSA-N

SMILES

CCCCCCC=C

solubility

3.65e-05 M
0.0041 mg/mL at 25 °C
Miscible with ethanol, ether
Miscible in ethanol; soluble in ethyl ether and acetone
In water, 4.1 mg/l @ 25 °C
Solubility in water, g/100ml at 25 °C: 0.0004
Practically insoluble to insoluble
Slightly soluble (in ethanol)

Synonyms

1-OCTENE; Octen; Neodene 8; OCTENE-1; OCTEN-1; 1-Octene; C6H13-CH=CH2; 1-0ctene; CAPRYLENE; Octylene; 1-C8H16; I-Octen; methyl heptene;

Canonical SMILES

CCCCCCC=C

The exact mass of the compound 1-Octene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.65e-05 m0.0041 mg/ml at 25 °cmiscible with ethanol, ethermiscible in ethanol; soluble in ethyl ether and acetonein water, 4.1 mg/l @ 25 °c0.0041 mg/ml at 25 °csolubility in water, g/100ml at 25 °c: 0.0004practically insoluble to insolubleslightly soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8457. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Supplementary Records. It belongs to the ontological category of octene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

1-Octene (CAS: 111-66-0) is a linear alpha-olefin (LAO) primarily utilized as a comonomer in the production of polyethylene, especially Linear Low-Density Polyethylene (LLDPE). Its incorporation introduces hexyl side-chains to the polymer backbone, which disrupts crystallinity and allows for precise modification of polymer properties like density, flexibility, and strength. Beyond polymerization, high-purity 1-octene is a critical precursor in the hydroformylation (oxo synthesis) of nonanal, which is further processed into plasticizers, lubricants, and other specialty chemicals. Procurement decisions for 1-octene are therefore driven by its specific performance advantages over other alpha-olefins in these large-scale industrial applications.

Substituting 1-octene with other C8 isomers, such as internal olefins (e.g., 2-octene) or branched olefins, is not viable in its primary applications due to the critical role of the terminal double bond. In Ziegler-Natta and metallocene-catalyzed polymerization, the reactivity of the terminal C=C bond of an alpha-olefin is significantly higher than that of an internal double bond, ensuring efficient and predictable incorporation as a comonomer. Using an internal olefin would drastically reduce polymerization rates and yield a polymer with inconsistent properties. Similarly, in hydroformylation for producing linear aldehydes, the terminal position of the double bond in 1-octene is essential for achieving high selectivity towards the desired linear product (nonanal) over branched isomers. An internal olefin feedstock would yield a complex and less valuable mixture of branched aldehydes, making high-purity 1-octene a process-critical requirement.

Superior Mechanical Performance in LLDPE Films Compared to Shorter Alpha-Olefins

When used as a comonomer in metallocene-catalyzed Linear Low-Density Polyethylene (LLDPE), 1-octene yields polymers with significantly improved mechanical properties compared to those made with shorter alpha-olefins like 1-hexene or 1-butene. The longer hexyl branches resulting from 1-octene incorporation are more effective at disrupting polymer crystallization, leading to enhanced film toughness. Specifically, LLDPE films made with 1-octene consistently demonstrate higher Spencer impact strength and Elmendorf tear strength across various film gauges compared to equivalent resins made with 1-hexene and 1-butene under identical synthesis conditions.

Evidence DimensionBlown Film Toughness (Spencer Impact Strength)
Target Compound DataQualitatively higher impact strength at all film gauges for 1-octene based LLDPE.
Comparator Or Baseline1-Hexene and 1-Butene based LLDPE resins. Both show progressively lower impact strength.
Quantified DifferenceThe 1-octene copolymer exhibits generally higher toughness than the 1-hexene material, which in turn is significantly tougher than the 1-butene copolymer.
ConditionsMetallocene-catalyzed LLDPE resins with similar rheological, molecular, thermal, and branching distribution characteristics, blown into films under identical processing conditions.

For producers of high-performance films for packaging or agriculture, procuring 1-octene enables the manufacture of tougher, more puncture-resistant products, or allows for downgauging to reduce material usage without sacrificing performance.

High Regioselectivity in Hydroformylation for Linear Aldehyde Production

In rhodium-catalyzed hydroformylation, 1-octene serves as a superior precursor for the production of linear nonanal compared to internal octene isomers. The terminal position of the double bond in 1-octene allows for high regioselectivity, favoring the formation of the linear aldehyde over branched isomers. Optimized processes using specific ligands like BISBI can achieve linear-to-branched (L/B) ratios greater than 15:1. Other catalyst systems report L/B ratios ranging from 2.4 to 11.5, demonstrating consistent preference for the commercially valuable linear product. Using an internal olefin would inherently produce a mixture of branched aldehydes, making 1-octene the required starting material for high-purity nonanal synthesis.

Evidence DimensionLinear-to-Branched (n/iso) Aldehyde Ratio
Target Compound DataL/B ratio >15:1 with Rh-BISBI catalyst system. Ratios of 9.3:1 and 11.5:1 have been achieved with other Rh-phosphine systems.
Comparator Or BaselineInternal octene isomers (e.g., 2-octene, 3-octene). Hydroformylation of internal olefins inherently leads to mixtures of branched aldehydes.
Quantified DifferenceWhile direct quantitative comparison is process-dependent, the reaction mechanism dictates that 1-octene yields a high proportion of the single linear aldehyde, whereas internal octenes cannot.
ConditionsRhodium-catalyzed hydroformylation. The 15:1 L/B ratio was achieved at 95 °C and 50 psig syngas pressure using a Rh(acac)(CO)2/BISBI catalyst system in a flow reactor.

For manufacturers of plasticizers, surfactants, or fragrances derived from nonanal, procuring high-purity 1-octene is essential to maximize yield of the desired linear product and minimize costly separation of unwanted branched isomers.

Precursor for High Viscosity Index Polyalphaolefin (PAO) Lubricants

1-Octene is a key feedstock for producing certain grades of high-performance polyalphaolefin (PAO) synthetic lubricants, particularly high-viscosity metallocene PAOs (mPAOs). While 1-decene and 1-dodecene are more common for low-viscosity PAOs, 1-octene is specifically used to manufacture high-viscosity grades like mPAO 65, mPAO 100, and mPAO 150. Compared to PAOs made from mixed alpha-olefins, those prepared from pure 1-octene can exhibit higher kinematic viscosity, although this may be coupled with a lower viscosity index. The choice of 1-octene is therefore a deliberate decision to target specific high-viscosity lubricant applications where its performance characteristics are required.

Evidence DimensionPAO Feedstock and Resulting Viscosity Grade
Target Compound DataUsed as a feedstock for high-viscosity mPAO grades (65, 100, 150 cSt).
Comparator Or Baseline1-Decene and 1-Dodecene. Primarily used for low-viscosity PAO grades (e.g., PAO 2 to PAO 10).
Quantified Difference1-Octene enables access to viscosity grades (65-150 cSt) not typically produced from 1-decene or 1-dodecene feedstocks.
ConditionsMetallocene-catalyzed oligomerization for high-viscosity PAOs.

For formulators of industrial and automotive lubricants requiring high-viscosity base oils with excellent shear stability and low pour points, 1-octene is the specified precursor to achieve these performance targets.

Manufacturing High-Strength, Puncture-Resistant LLDPE Films

Based on its ability to impart superior toughness, 1-octene is the preferred comonomer for producing premium LLDPE films. These applications include heavy-duty sacks, agricultural films, and high-performance food packaging where tear and puncture resistance are critical performance metrics.

Synthesis of Linear C9 Aldehydes and Derivatives

For the production of nonanal, nonanoic acid, and their derivatives used in fragrances, plasticizers, and synthetic lubricants, high-purity 1-octene is the necessary precursor. Its structure ensures a high yield of the desired linear product via hydroformylation, which is crucial for process efficiency and final product quality.

Formulation of High-Viscosity Synthetic Industrial and Automotive Lubricants

1-Octene is the designated feedstock for producing specific high-viscosity PAO base oils (e.g., mPAO 65, 100). These base oils are essential for formulating advanced lubricants such as industrial gear oils, engine oils, and other fluids that must perform under conditions of high temperature and high shear stress.

Physical Description

1-octene appears as a colorless liquid. Flash point 70°F. Insoluble in water and less dense (at about 6 lb / gal) than water. Hence floats on water. Vapors are heavier than air and may settle in depressions. Reported to biodegrade very slowly. Used in organic synthesis, surfactants, and plasticizers.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colourless liquid, Petroleum-like aroma

Color/Form

Colorless liquid

XLogP3

4.6

Boiling Point

250.3 °F at 760 mm Hg (USCG, 1999)
121.2 °C
121.2 °C @ 760 mm Hg
123 °C

Flash Point

70 °F (USCG, 1999)
70 °F (21 °C) (OPEN CUP)
10 °C c.c.

Vapor Density

3.87 (AIR= 1)
Relative vapor density (air = 1): 3.9

Density

0.715 at 68 °F (USCG, 1999)
0.7149 @ 20 °C/4 °C
Relative density (water = 1): 0.7
0.718-0.722

LogP

4.57 (LogP)
4.57
log Kow= 4.57
3.5/4.6

Melting Point

-151 °F (USCG, 1999)
-101.7 °C
-101.7°C
-102 °C

UNII

E5VK21B9RC

GHS Hazard Statements

Aggregated GHS information provided by 2083 companies from 24 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 102 of 2083 companies. For more detailed information, please visit ECHA C&L website;
Of the 23 notification(s) provided by 1981 of 2083 companies with hazard statement code(s):;
H225 (97.63%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (97.53%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (17.82%): Causes skin irritation [Warning Skin corrosion/irritation];
H411 (17.82%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

17.42 mmHg
17.4 mm Hg @ 25 °C
Vapor pressure, kPa at 20 °C: 2

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

111-66-0
68526-54-5
68527-00-4
173994-67-7
25377-83-7

Wikipedia

1-octene

Use Classification

Food additives -> Flavoring Agents
FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

/Prepared/ ... from appropriate alkylmagnesium bromide & allyl bromide or chloride ... From formaldehyde or paraformaldehyde & triphenyl(phenylmethylene)phosphorane ...
/Prepared/ ... by catalytic dehydration of 2-octanol ...

General Manufacturing Information

All other basic organic chemical manufacturing
Oil and gas drilling, extraction, and support activities
Petrochemical manufacturing
Petroleum lubricating oil and grease manufacturing
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
1-Octene: ACTIVE
Petroleum refineries
Octene: ACTIVE
Alkenes, C7-9, C8-rich: ACTIVE
Alkenes, C8-9 .alpha.-: INACTIVE

Analytic Laboratory Methods

A SIMPLE GAS CHROMATOGRAPHY TECHNIQUE IS UTILIZED IN MEASURING FRACTIONS OF JET ENGINE EXHAUST.

Storage Conditions

... SHOULD BE STORED IN A COOL, WELL-VENTILATED PLACE, OUT OF THE DIRECT RAYS OF SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, AND SHOULD BE PERIODICALLY INSPECTED & MONITORED.

Dates

Last modified: 08-15-2023
1. Hempel-Jørgensen A, Kjaergaard SK, Môlhave L, Hudnell HK. Time course of sensory eye irritation in humans exposed to N-butanol and 1-octene. Arch Environ Health. 1999 Mar-Apr;54(2):86-94. doi: 10.1080/00039899909602241. PMID: 10094285.

2. Kunna K, Müller C, Loos J, Vogt D. Aqueous-phase hydroformylation of 1-octene: styrene latices as phase-transfer agents. Angew Chem Int Ed Engl. 2006 Nov 6;45(43):7289-92. doi: 10.1002/anie.200602386. PMID: 17029317.

3. Hager EB, Makhubela BC, Smith GS. Aqueous-phase hydroformylation of 1-octene using hydrophilic sulfonate salicylaldimine dendrimers. Dalton Trans. 2012 Dec 7;41(45):13927-35. doi: 10.1039/c2dt31471a. Epub 2012 Oct 1. PMID: 23023586.

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